Platanic acid

Vue d'ensemble

Description

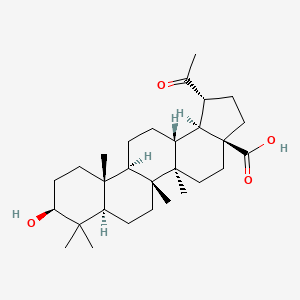

Platanic acid is a pentacyclic triterpenoid compound, specifically a 30-norlupan-28-oic acid substituted by a 3β-hydroxy and an oxo group at position 20 . It was first isolated in 1956 and is found in several plants, including species of Platanus, Melaleucas, and Melilotus . This compound is structurally related to betulinic acid, another well-known triterpenoid .

Méthodes De Préparation

Platanic acid can be synthesized through various methods. One common synthetic route involves the oxidative cleavage of the exo-cyclic double bond of betulinic acid using reagents such as osmium tetroxide (OsO4), ruthenium tetroxide (RuO4), or ozone . Another method includes the Lemieux-Johnson oxidation followed by Aldol condensation . Industrial production methods often utilize these oxidative processes due to their efficiency in yielding this compound from betulinic acid .

Analyse Des Réactions Chimiques

Platanic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert this compound derivatives into other useful compounds.

Substitution: This compound can undergo substitution reactions to form amides, oximes, and other derivatives.

Common reagents used in these reactions include osmium tetroxide, sodium periodate, and various reducing agents . Major products formed from these reactions include cytotoxic amides and oximes, which have shown potential in medicinal chemistry .

Applications De Recherche Scientifique

Platanic acid has a wide range of scientific research applications:

Chemistry: It serves as a valuable starting material for the synthesis of various cytotoxic agents.

Biology: This compound derivatives have been studied for their cytotoxic effects on human tumor cell lines.

Medicine: It has shown potential as an anticancer compound, with derivatives exhibiting cytotoxicity against breast, prostate, and lung cancer cell lines.

Mécanisme D'action

The mechanism of action of platanic acid involves its interaction with various molecular targets and pathways. For instance, this compound-derived amides have been shown to induce apoptosis in human melanoma cells . The compound’s cytotoxic effects are mediated through mitochondrial membrane permeabilization, leading to the release of factors like cytochrome-c and activation of caspases . This ultimately results in nuclear fragmentation and apoptosis .

Comparaison Avec Des Composés Similaires

Platanic acid is structurally similar to betulinic acid, another pentacyclic triterpenoid . Both compounds share a lupane-type structure and exhibit significant biological activities. this compound is unique in its specific substitution pattern and its ability to form highly cytotoxic derivatives . Other similar compounds include betulonic acid and various norlupane derivatives .

Activité Biologique

Platanic acid, a naturally occurring triterpenoid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic properties against various cancer cell lines and its potential antiviral effects.

Chemical Structure and Derivatives

This compound is structurally categorized as a lupane-type triterpenoid. Its chemical structure allows for various modifications, leading to the synthesis of numerous derivatives that enhance its biological activity. Recent studies have focused on creating semi-synthetic compounds derived from this compound, such as oxime and amide derivatives, which exhibit improved cytotoxicity and selectivity against cancer cells.

Case Studies and Research Findings

- Cytotoxicity Screening : A series of studies have evaluated the cytotoxic effects of this compound and its derivatives against multiple human cancer cell lines. For instance, a study synthesized this compound-derived amides and found that many exhibited significant cytotoxicity in SRB assays across various tumor cell lines, including ovarian carcinoma (A2780) and breast adenocarcinoma (MCF7) .

- Comparative Analysis : In a comparative study involving this compound and its derivatives, it was found that some semi-synthetic congeners demonstrated potent biological profiles surpassing that of this compound itself. One derivative with a p-tolyl substitution showed cytotoxicity comparable to the standard chemotherapeutic agent 5-fluorouracil against MDA-MB 231 (breast cancer) and A-549 (lung cancer) cell lines .

- Mechanism of Action : Research has indicated that certain this compound derivatives induce apoptosis in cancer cells. For example, compound 17 (a methyl derivative) was shown to trigger apoptotic pathways in A2780 ovarian carcinoma cells through fluorescence microscopy and FACS analysis .

Summary Table of Cytotoxic Effects

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB 231 | 22.5 | Induces apoptosis |

| This compound Amide 17 | A2780 | 15.0 | Apoptosis |

| This compound Oxime | HeLa | 24.5 | Cytotoxic |

| Betulonic Acid Oxime | CCRF-CEM | 18.9 | Cytotoxic |

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound derivatives. Notably, one study reported that certain oxime derivatives exhibited selective antiviral activity against HIV-1, with an effective concentration (EC50) of 3.2 μM for one derivative while showing no effect against HSV-1 . This highlights the dual potential of this compound as both an anticancer and antiviral agent.

Propriétés

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17(30)18-9-14-29(24(32)33)16-15-27(5)19(23(18)29)7-8-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,27)6/h18-23,31H,7-16H2,1-6H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMPLOSJMIQORE-FUAAEJBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976042 | |

| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6060-06-6 | |

| Record name | Platanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6060-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006060066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.